2-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2-Fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro group at the second position of the benzamide ring and a nitrophenylcarbamothioyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-nitroaniline as the primary starting materials.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with 2-nitroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.
Purification: The final product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form benzo[d]oxazoles under basic conditions.
Common reagents and conditions used in these reactions include potassium carbonate, dimethylformamide, and palladium catalysts. Major products formed from these reactions include amino derivatives and benzo[d]oxazoles.
Scientific Research Applications
2-Fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antibiotic agent due to its ability to form bioactive heterocycles.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological studies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluoro group enhances the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
2-Fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:
- 2-Fluoro-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide
- 2-Fluoro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
- 2-Fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of different functional groups can lead to variations in their applications and effectiveness in specific research areas.
Properties
IUPAC Name |
2-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-6-2-1-5-9(10)13(19)17-14(22)16-11-7-3-4-8-12(11)18(20)21/h1-8H,(H2,16,17,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTVIGPDAONJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.